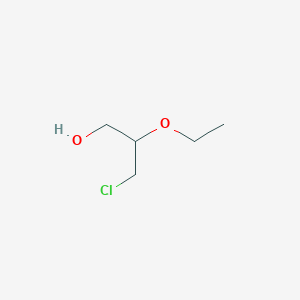
3-Chloro-2-ethoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethoxypropan-1-ol is an organic compound with the molecular formula C5H11ClO2 It is a chlorinated alcohol that features both an ether and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethoxypropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 70-75°C . Another method involves the use of chloropropylene oxide and ethanol, where the reaction is catalyzed by a cation exchange resin .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 3-chloro-2-ethoxypropan-1-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Formation of 3-chloro-2-ethoxypropanal or 3-chloro-2-ethoxypropanoic acid.
Reduction: Formation of 3-chloro-2-ethoxypropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to modify biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: Similar structure but lacks the ethoxy group.
2-Chloroethanol: Contains a chloro and hydroxyl group but lacks the ethoxy group.
Ethylene chlorohydrin: Similar in having a chloro and hydroxyl group but differs in the carbon chain length .
Uniqueness
3-Chloro-2-ethoxypropan-1-ol is unique due to the presence of both an ether and a hydroxyl group, which imparts distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
6798-40-9 |
|---|---|
Molecular Formula |
C5H11ClO2 |
Molecular Weight |
138.59 g/mol |
IUPAC Name |
3-chloro-2-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H11ClO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3 |
InChI Key |
XBVIXNODTHEOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















